![molecular formula C34H50O5Si6 B14707386 Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane CAS No. 13271-58-4](/img/structure/B14707386.png)
Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane, also known as 3,5,7-triphenylnonamethylpentasiloxane, is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple phenyl and trimethylsilyl groups attached to a siloxane backbone. This compound is known for its stability and resistance to hydrolysis under neutral conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane typically involves the reaction of phenyltrichlorosilane with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilanes. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanols and siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance lubricants and sealants.
Mécanisme D'action
The mechanism of action of trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane involves its interaction with various molecular targets. The compound’s siloxane backbone provides flexibility, allowing it to interact with different substrates. The phenyl groups enhance its hydrophobicity, making it suitable for applications in non-aqueous environments. The trimethylsilyl groups contribute to its stability and resistance to hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diphenyloctamethyltetrasiloxane: Similar structure but with fewer phenyl and siloxane units.
1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane: Shares the same siloxane backbone but differs in the arrangement of phenyl and trimethylsilyl groups.
Uniqueness
Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane stands out due to its high degree of substitution with phenyl and trimethylsilyl groups, which impart unique properties such as enhanced stability, hydrophobicity, and resistance to hydrolysis .
Propriétés
Numéro CAS |
13271-58-4 |
|---|---|
Formule moléculaire |
C34H50O5Si6 |
Poids moléculaire |
707.3 g/mol |
Nom IUPAC |
trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane |
InChI |
InChI=1S/C34H50O5Si6/c1-40(2,3)35-42(7,31-23-15-11-16-24-31)37-44(9,33-27-19-13-20-28-33)39-45(10,34-29-21-14-22-30-34)38-43(8,36-41(4,5)6)32-25-17-12-18-26-32/h11-30H,1-10H3 |
Clé InChI |
JSRDTCFCLNVXOS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



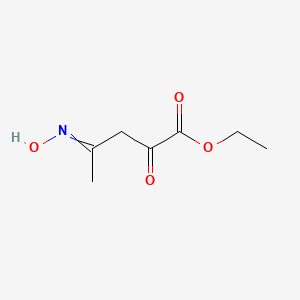
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
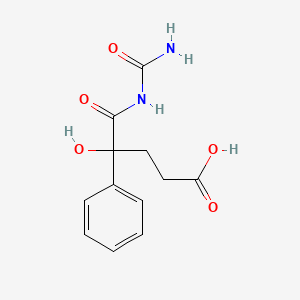

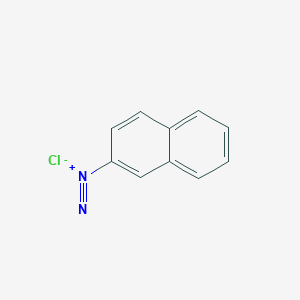
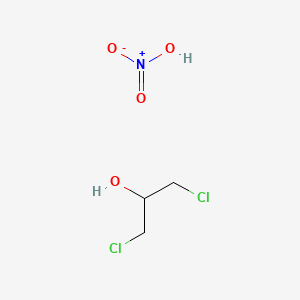
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
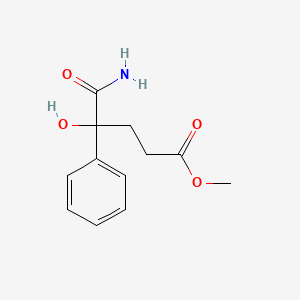


![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)


